3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide
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Overview
Description
3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with dichloro groups at the 3 and 4 positions, and a pyrrolidinyl group attached to an oxane ring. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Intermediate: The synthesis begins with the preparation of the pyrrolidinyl intermediate. This can be achieved by reacting a suitable amine with an oxane derivative under controlled conditions.
Introduction of the Benzamide Core: The pyrrolidinyl intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. This step forms the benzamide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups on the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidinyl and oxane moieties.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while hydrolysis results in the formation of carboxylic acids and amines.
Scientific Research Applications
3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study its effects on various biological systems, including its potential as a ligand for specific receptors.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system . The pathways involved in its mechanism of action include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity and leading to downstream effects.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-N-(1H-indol-5-yl)benzamide: This compound shares a similar benzamide core with dichloro substitutions but features an indole moiety instead of the pyrrolidinyl-oxane group.
3,4-Dichloro-N-(pyridin-3-yl)benzamide: Another similar compound with a pyridine ring replacing the pyrrolidinyl-oxane group.
Uniqueness
3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxane ring and pyrrolidinyl group differentiates it from other benzamide derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
Properties
IUPAC Name |
3,4-dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O2/c17-14-2-1-11(9-15(14)18)16(21)19-12-3-6-20(10-12)13-4-7-22-8-5-13/h1-2,9,12-13H,3-8,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTSLEDGKCLGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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